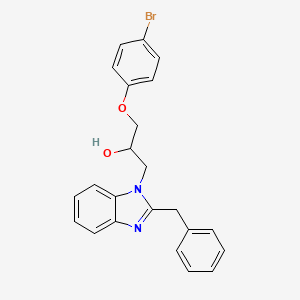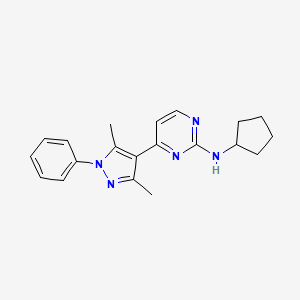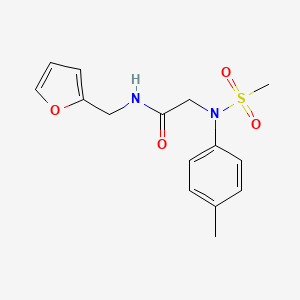
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol
描述
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol, also known as BRD9539, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD9539 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas and gastrointestinal tract. GPR119 activation has been shown to stimulate insulin secretion and improve glucose tolerance, making it an attractive target for the treatment of type 2 diabetes.
作用机制
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol acts as a competitive antagonist of GPR119, binding to the receptor and preventing the binding of endogenous agonists. GPR119 activation leads to the release of incretin hormones, which stimulate insulin secretion and improve glucose tolerance. By blocking GPR119 activity, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol reduces insulin secretion and may have potential as a treatment for hyperinsulinemia and insulin resistance.
Biochemical and physiological effects:
In addition to its effects on glucose homeostasis, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has also been shown to have anti-inflammatory and anti-cancer properties. The compound has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. These effects are likely mediated by the downstream signaling pathways activated by GPR119, which include the cAMP/PKA and PI3K/Akt pathways.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol in lab experiments is its high selectivity for GPR119. This allows for specific modulation of GPR119 activity without affecting other receptors or signaling pathways. However, the compound's potency and efficacy may vary depending on the experimental conditions and cell type used. In addition, the synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol can be challenging and time-consuming, which may limit its availability for some researchers.
未来方向
There are several potential future directions for research on 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol and its therapeutic applications. One area of focus is the development of more potent and selective GPR119 antagonists for use in preclinical and clinical studies. Another area of interest is the identification of novel downstream targets of GPR119 signaling, which may lead to the discovery of new therapeutic targets for type 2 diabetes and other metabolic disorders. Finally, further investigation into the anti-inflammatory and anti-cancer properties of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol may uncover new applications for this compound in the treatment of other diseases.
科学研究应用
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been extensively studied in preclinical models of type 2 diabetes and has shown promising results in improving glucose tolerance and insulin secretion. In addition to its potential therapeutic applications, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has also been used as a tool compound to study the physiological role of GPR119 and its downstream signaling pathways. The selective nature of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol allows for specific modulation of GPR119 activity, which can help elucidate the complex mechanisms underlying glucose homeostasis.
属性
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c24-18-10-12-20(13-11-18)28-16-19(27)15-26-22-9-5-4-8-21(22)25-23(26)14-17-6-2-1-3-7-17/h1-13,19,27H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUZAPTFMAFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3933864.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3933876.png)
![1-{2-[2-(4-sec-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3933882.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3933889.png)

![methyl 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzoate](/img/structure/B3933898.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B3933901.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide](/img/structure/B3933913.png)
![1-{[2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3933919.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)
![3-(1,3-benzodioxol-5-yl)-5-(tetrahydro-3-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3933948.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)